1-Ethyl-1H-pyrazole-3-carboxylic acid
CAS No.: 400755-44-4
Cat. No.: VC1976119
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 400755-44-4 |
|---|---|
| Molecular Formula | C6H8N2O2 |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | 1-ethylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H8N2O2/c1-2-8-4-3-5(7-8)6(9)10/h3-4H,2H2,1H3,(H,9,10) |
| Standard InChI Key | YRKRPSDCHZQNDF-UHFFFAOYSA-N |
| SMILES | CCN1C=CC(=N1)C(=O)O |
| Canonical SMILES | CCN1C=CC(=N1)C(=O)O |
Introduction
Chemical Properties and Structure
1-Ethyl-1H-pyrazole-3-carboxylic acid is characterized by a five-membered pyrazole ring containing two adjacent nitrogen atoms, with an ethyl group at the N-1 position and a carboxylic acid functional group at the C-3 position. The compound's key physical and chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C6H8N2O2 |
| Molecular Weight | 140.14 g/mol |
| CAS Number | 400755-44-4 |
| European Community Number | 673-170-2 |
| IUPAC Name | 1-ethylpyrazole-3-carboxylic acid |
| SMILES Notation | CCN1C=CC(=N1)C(=O)O |
| InChI | InChI=1S/C6H8N2O2/c1-2-8-4-3-5(7-8)6(9)10/h3-4H,2H2,1H3,(H,9,10) |
| InChIKey | YRKRPSDCHZQNDF-UHFFFAOYSA-N |
| Physical Appearance | White crystalline solid |
| Solubility | Soluble in polar solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) |
The structure features a planar pyrazole ring that exhibits aromaticity, with the carboxylic acid group typically positioned coplanar to maximize conjugation. The ethyl substituent at the N-1 position influences the compound's lipophilicity and alters its electronic properties compared to the unsubstituted pyrazole-3-carboxylic acid .
Synthesis Methods
Several synthetic routes can be employed to prepare 1-Ethyl-1H-pyrazole-3-carboxylic acid, based on documented approaches for similar pyrazole derivatives:
N-Alkylation of Pyrazole-3-carboxylic Acid
This approach involves the direct alkylation of pyrazole-3-carboxylic acid with an ethylating agent:
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Treatment of pyrazole-3-carboxylic acid with a base (such as potassium carbonate or sodium hydride) in an aprotic solvent
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Addition of an ethylating agent (typically ethyl iodide or ethyl bromide)
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Reaction at elevated temperature (50-80°C) for several hours
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Acidic workup to obtain the pure product
Ester Hydrolysis Route
This multi-step approach proceeds through an ester intermediate:
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Synthesis of ethyl 1H-pyrazole-3-carboxylate via esterification of pyrazole-3-carboxylic acid with ethanol in the presence of sulfuric acid catalyst (reported yields 72-96%)
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N-alkylation of the ester with ethyl halides to form ethyl 1-ethyl-1H-pyrazole-3-carboxylate
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Hydrolysis of the ester group under basic conditions (NaOH or KOH)
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Acidification to obtain 1-Ethyl-1H-pyrazole-3-carboxylic acid
The esterification step is well-documented with specific reaction conditions as shown in the following table:
| Yield | Reaction Conditions | Key Procedure Details |
|---|---|---|
| 96% | Sulfuric acid catalyst, 80°C, 2h | Pyrazole-3-carboxylic acid (10 mmol) in ethanol (50 mL) with concentrated H2SO4 (2 mL) |
| 93% | Sulfuric acid catalyst, 100°C, 4h, nitrogen atmosphere | Reaction conducted in a Schlenk tube with 3.0 eq H2SO4, followed by neutralization with NaHCO3 |
| 80% | Sulfuric acid catalyst, reflux overnight | Simple workup with aqueous sodium carbonate yielding white crystals |
| 72% | Sulfuric acid catalyst, reflux, 12h | Room temperature addition of H2SO4 followed by reflux and basic workup |
Chemical Reactivity
1-Ethyl-1H-pyrazole-3-carboxylic acid exhibits reactivity associated with both the pyrazole ring and the carboxylic acid functional group:
Carboxylic Acid Reactions
The carboxylic acid moiety can undergo typical transformations:
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Esterification: Reaction with alcohols in the presence of acid catalysts to form corresponding esters
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Amidation: Formation of amides via coupling with amines, particularly valuable in medicinal chemistry applications
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Reduction: Conversion to alcohols using appropriate reducing agents (LiAlH4, NaBH4)
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Decarboxylation: Removal of the carboxylic acid group under specific conditions
Pyrazole Ring Reactions
The pyrazole heterocycle demonstrates several reaction pathways:
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Electrophilic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution reactions, particularly at C-4, which tends to be the most electron-rich position
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Oxidation: The compound can be oxidized using reagents like oxygen in dimethyl sulfoxide (DMSO) to form more complex pyrazole derivatives
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Substitution Reactions: Various functionalization reactions including N-arylation with aryl halides in the presence of copper catalysts and appropriate bases
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Cyclization Reactions: Formation of fused heterocyclic systems such as pyrazolo[4,3-d]pyrimidines through appropriate cyclization reactions
Applications in Research and Industry
1-Ethyl-1H-pyrazole-3-carboxylic acid has significant applications across multiple fields, similar to related pyrazole derivatives:
Pharmaceutical Research
The pyrazole scaffold is prevalent in medicinal chemistry due to its diverse biological activities:
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Anti-inflammatory Development: Pyrazole derivatives frequently demonstrate anti-inflammatory properties, making this compound potentially valuable in developing new therapeutic agents
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Analgesic Compounds: The compound can serve as a starting point for synthesizing pain-relieving medications
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Structure-Activity Relationship Studies: Used in exploring how structural modifications affect biological activity
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Drug Discovery: Functions as a versatile building block for more complex bioactive molecules with targeted pharmacological properties
Agricultural Chemistry
In agricultural applications, 1-Ethyl-1H-pyrazole-3-carboxylic acid serves roles in:
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Fungicide Development: Used as a key intermediate in synthesizing fungicidal agents for crop protection
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Herbicide Formulation: Incorporated into herbicide structures to enhance their efficacy and specificity
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Crop Protection Research: Investigation of new compounds to combat agricultural pests and diseases
Material Science
The compound has potential applications in materials development:
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Polymer Chemistry: Incorporation into polymer structures to impart specific properties or functionalities
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Coating Technologies: Development of specialized coatings with enhanced durability and environmental resistance
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Material Modification: Chemical modification of surfaces and materials to achieve desired properties
Analytical Chemistry
In analytical applications, the compound can function as:
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Reagent: Detection and quantification of specific compounds in complex mixtures
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Chelating Agent: Coordination with metal ions for analytical or separation purposes
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Reference Standard: Calibration and validation of analytical methods
Comparison with Structurally Related Compounds
To better understand 1-Ethyl-1H-pyrazole-3-carboxylic acid's properties and potential applications, comparison with structurally related compounds provides valuable insights:
These structural variations highlight how small modifications to the core structure can significantly impact physicochemical properties and potential applications across different research domains.
Research Applications and Future Directions
Current research involving 1-Ethyl-1H-pyrazole-3-carboxylic acid and similar pyrazole derivatives suggests several promising directions:
Medicinal Chemistry
The compound shows potential in drug discovery efforts:
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Anti-inflammatory Research: Development of novel anti-inflammatory agents with improved efficacy and reduced side effects
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Structure Optimization: Modification of the core structure to enhance potency and selectivity for specific biological targets
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Prodrug Approaches: Exploration of ester and amide derivatives to improve pharmacokinetic properties
Agricultural Science
In agricultural applications, research focuses on:
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Eco-friendly Pesticides: Development of environmentally benign crop protection agents
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Targeted Activity: Creating compounds with increased specificity toward pest species while minimizing impact on beneficial organisms
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Resistance Management: Designing new active ingredients to address growing resistance issues in agricultural pests
Materials Development
Future directions in materials science include:
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Functional Materials: Incorporation into materials with specific responsive properties
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Coordination Chemistry: Exploration of metal complexes for catalysis and materials applications
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Surface Modification: Development of new coating technologies with enhanced properties
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